Molidustat (BAY 85-3934) is a small molecule classified as a hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI). [] It functions by mimicking the physiological response to hypoxia, stimulating the body's natural production of erythropoietin (EPO), a hormone crucial for red blood cell production. [] In scientific research, Molidustat is primarily investigated for its potential in treating anemia associated with chronic kidney disease and its broader impact on cellular processes related to oxygen regulation.
Molidustat was discovered through a lead optimization program focusing on 2,4-diheteroaryl-1,2-dihydro-3H-pyrazol-3-ones as potential orally bioavailable HIF-PH inhibitors. [] The synthesis involves several steps, leading to the formation of the final Molidustat molecule. Detailed information regarding the specific steps, reagents, and reaction conditions employed in the synthesis process can be found in the publication outlining its discovery. []
A significant metabolic pathway for Molidustat involves glucuronidation, primarily facilitated by the UGT1A1 enzyme. [] This reaction leads to the formation of the N-glucuronide metabolite M1, the major component detected in plasma after administration. [] Molidustat primarily undergoes renal excretion, with the majority of the dose excreted as M1 in urine. [] Understanding Molidustat's metabolic fate and potential for drug-drug interactions is crucial in research applications.
Molidustat exerts its effects by inhibiting HIF-PH enzymes, which are responsible for tagging HIF-α subunits for degradation under normal oxygen conditions. [] By inhibiting these enzymes, Molidustat stabilizes HIF-α, allowing it to dimerize with HIF-β and activate the transcription of genes involved in erythropoiesis, iron metabolism, and other hypoxia-related responses. [] The increased expression of EPO leads to enhanced red blood cell production. [] Additionally, Molidustat's effect on iron metabolism involves reducing hepcidin levels, a hormone that regulates iron absorption and release, thereby improving iron availability for erythropoiesis. []
While specific data on all physical and chemical properties of Molidustat are not detailed in the provided papers, key properties include its oral bioavailability and its classification as a low molecular weight aliphatic carboxylic acid. [] The oral bioavailability of Molidustat was determined to be 59% in a study on healthy participants. [] Understanding these properties is critical for formulation, administration, and interpretation of experimental results.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: